molecular formula C11H9N B2436206 1,2-Dihydrobenzo[cd]indole CAS No. 45990-12-3

1,2-Dihydrobenzo[cd]indole

Cat. No.: B2436206
CAS No.: 45990-12-3
M. Wt: 155.2
InChI Key: HFJHUOIVZVHBBM-UHFFFAOYSA-N
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Description

“1,2-Dihydrobenzo[cd]indole” is a chemical compound with the molecular formula C11H9N . It is also known by other names such as “2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene” and "Benz[cd]indole, 1,2-dihydro-" .


Synthesis Analysis

The synthesis of indole derivatives, including “this compound”, has been a subject of interest in the field of organic chemistry . Various methods have been reported for the synthesis of indoles, such as Bartoli indole synthesis, Hemetsberger indole synthesis, Bischler indole synthesis, Julia indole synthesis, Larock indole synthesis, and Nenitzescu indole synthesis .


Physical and Chemical Properties Analysis

“this compound” has a density of 1.2±0.1 g/cm³, a boiling point of 343.6±22.0 °C at 760 mmHg, and a flash point of 180.8±17.8 °C . It has a molar refractivity of 50.4±0.3 cm³, and its surface tension is 51.1±3.0 dyne/cm .

Scientific Research Applications

Synthesis and Chemical Properties

  • Silver-Catalyzed Synthesis : Wang et al. (2018) reported a silver-catalyzed stereoselective synthesis of polysubstituted 1,2-dihydrobenzo[cd]indoles. This method yields nitrogen-containing heterocyclic compounds with high selectivity and yields, indicating its potential in pharmaceutical and biological applications (Wang et al., 2018).

  • Rh(III)-Catalyzed Synthesis : A Rh(III)-catalyzed process for producing alkylidene-1,2-dihydrobenzo[cd]indoles was developed by Rej and Chatani (2020). This efficient method uses readily available materials and could be significant for synthesizing biologically important compounds (Rej & Chatani, 2020).

  • Palladium and Iodine-Cocatalyzed Synthesis : Bi et al. (2018) described a palladium and iodine-cocatalyzed synthesis of (E)-2-alkylene-1,2-dihydrobenzo[cd]indole thioethers. Its broad reaction scope and high stereoselectivity suggest potential utility in organic synthesis (Bi et al., 2018).

Biological and Pharmaceutical Applications

  • Procarcinogen Activation Study : Shimada et al. (1996) examined the role of human cytochrome P-450 1B1 in the activation of a variety of environmental carcinogens. Their findings show that P450 1B1 can catalyze the activation of several compounds, including 1,2-dihydrobenzo[cd]indole derivatives, suggesting its significance in understanding cancer risks (Shimada et al., 1996).

  • Antifungal Activities of Fused Indoles : Hirano et al. (2011) developed a method for synthesizing various fused indoles, including dihydrobenzo[g]indoles, which exhibited potent antifungal activities. This research highlights the potential of these compounds in drug discovery (Hirano et al., 2011).

  • Antioxidant Activity of Indole Derivatives : Vieira et al. (2017) investigated the antioxidant activity of 3-(organylselanyl)-1H-indoles and related compounds. Their findings reveal the potential of these compounds in biological applications where reducing oxidative stress is essential (Vieira et al., 2017).

Future Directions

The future directions in the research of indole derivatives, including “1,2-Dihydrobenzo[cd]indole”, involve the development of new reactivity patterns, new methods for indole transformations, the synthesis of indoles with additional fused rings, and new synthetic routes to the indole framework . There is also interest in exploring the potential biological activities of indole derivatives .

Properties

IUPAC Name

1,2-dihydrobenzo[cd]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N/c1-3-8-4-2-6-10-11(8)9(5-1)7-12-10/h1-6,12H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFJHUOIVZVHBBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC3=C2C(=CC=C3)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45990-12-3
Record name 2-azatricyclo[6.3.1.0,4,12]dodeca-1(12),4,6,8,10-pentaene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
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Q & A

Q1: How does the 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide scaffold interact with its targets, and what are the downstream effects?

A1: Research suggests that 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide derivatives exhibit inhibitory activity against various biological targets. For instance, these compounds have demonstrated promising activity as inhibitors of mPTPB, an essential virulence factor in Mycobacterium tuberculosis []. Mechanistically, these inhibitors block mPTPB-mediated ERK1/2 inactivation, thereby hindering the growth of M. tuberculosis within macrophages [].

Q2: Can you elaborate on the Structure-Activity Relationship (SAR) of 1,2-dihydrobenzo[cd]indoles? How do structural modifications impact activity, potency, and selectivity?

A2: Modifications to the 1,2-dihydrobenzo[cd]indole core structure significantly influence its biological activity. For instance, introducing a sulfonamide group at the 6-position of the 2-oxo-1,2-dihydrobenzo[cd]indole scaffold resulted in enhanced inhibitory activity against TNF-α []. Specifically, compound 4e, bearing a specific substitution pattern on the phenyl ring of the sulfonamide group, exhibited an IC50 of 3 μM, a 14-fold improvement compared to the parent compound []. This highlights the importance of the sulfonamide moiety and the specific substituents for potent TNF-α inhibition.

Q3: Beyond biological activity, have there been studies on the stability and formulation of 1,2-dihydrobenzo[cd]indoles?

A3: While the provided literature focuses on the synthesis and biological evaluation of 1,2-dihydrobenzo[cd]indoles, information on their stability and formulation is limited. This area warrants further investigation. Understanding the stability of these compounds under various conditions (pH, temperature, light) and exploring suitable formulation strategies (e.g., salt formation, co-crystallization) are crucial steps towards developing them into viable drug candidates.

Q4: What synthetic routes are commonly employed for the preparation of 1,2-dihydrobenzo[cd]indoles?

A4: Several synthetic strategies have been developed for the preparation of 1,2-dihydrobenzo[cd]indoles. One notable approach utilizes the transition metal-catalyzed cyclization of 8-alkynylnaphthalen-1-amines [, , ]. For example, a palladium and iodine-cocatalyzed 5-exo-dig aza-thiocyclization provides access to (E)-2-alkylene-1,2-dihydrobenzo[cd]indole thioethers []. Alternatively, a silver-catalyzed approach enables the stereoselective synthesis of polysubstituted (Z)-1,2-dihydrobenzo[cd]indoles []. These methods showcase the versatility of transition metal catalysis in constructing diverse this compound derivatives.

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